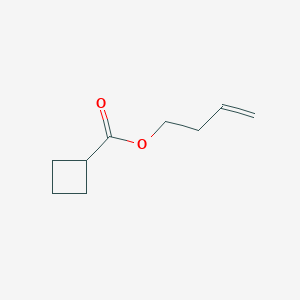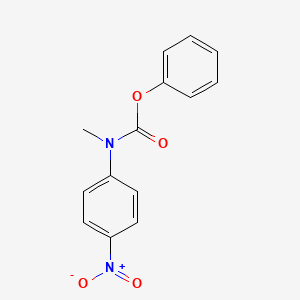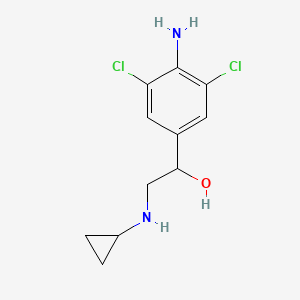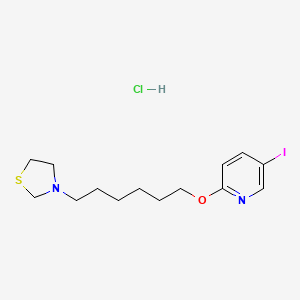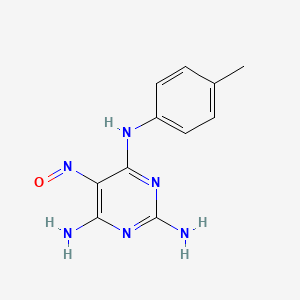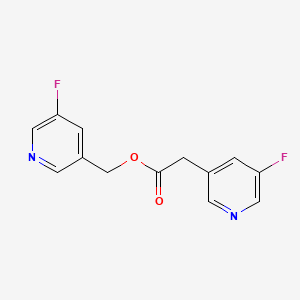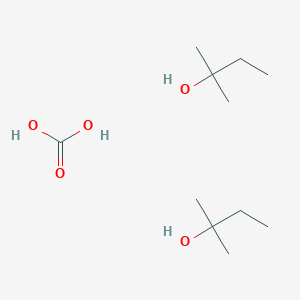
Carbonic acid--2-methylbutan-2-ol (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;2-methylbutan-2-ol is a compound that combines the properties of carbonic acid and 2-methylbutan-2-ol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water. 2-methylbutan-2-ol, also known as tert-amyl alcohol, is a tertiary alcohol with the chemical formula C5H12O. This compound is known for its use as a solvent and in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanone using oxidizing agents like potassium dichromate.
Dehydration: When heated with a strong acid like sulfuric acid, it undergoes dehydration to form alkenes such as 2-methylbut-2-ene.
Substitution: It can react with halogen acids like hydrochloric acid to form tert-amyl chloride through an SN1 mechanism.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Dehydration: Concentrated sulfuric acid at elevated temperatures.
Substitution: Concentrated hydrochloric acid.
Major Products
Oxidation: 2-methylbutanone.
Dehydration: 2-methylbut-2-ene.
Substitution: tert-amyl chloride.
Applications De Recherche Scientifique
2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use as an anesthetic and in the formulation of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butanol: Another tertiary alcohol with similar solvent properties but a different molecular structure.
2-methyl-2-propanol: Similar in structure but with a different carbon backbone.
2-methyl-1-butanol: A primary alcohol with different reactivity and properties.
Uniqueness
2-methylbutan-2-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Its tertiary nature makes it less prone to oxidation compared to primary and secondary alcohols, and its ability to modulate GABAA receptors sets it apart in biological applications .
Propriétés
Numéro CAS |
39511-74-5 |
|---|---|
Formule moléculaire |
C11H26O5 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
carbonic acid;2-methylbutan-2-ol |
InChI |
InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4) |
Clé InChI |
XBZCLEPJRGEIQX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)
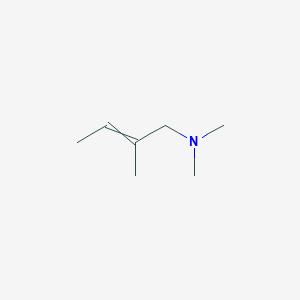

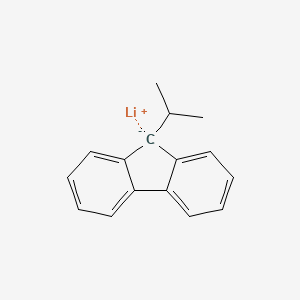
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)

